molecular formula C14H8BrClF3NO B7464141 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B7464141
M. Wt: 378.57 g/mol
InChI Key: CSLDSJUYNOBKJL-UHFFFAOYSA-N
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Description

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

The synthesis of 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoyl chloride and 5-chloro-2-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential use as a drug candidate due to its unique chemical structure and biological activity.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide can be compared with similar compounds such as:

    4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]thiobenzamide: This compound has a thiobenzamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO/c15-9-3-1-8(2-4-9)13(21)20-12-7-10(16)5-6-11(12)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLDSJUYNOBKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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